Mass Spectrometry Baseline Resolution Without Retention Shift
1-Butene-3,3-D2 provides a +2.013 Da mass shift relative to unlabeled 1-butene (M = 56.11), enabling baseline mass separation for isotope dilution mass spectrometry. This +2 Da offset falls within the optimal range for stable isotope-labeled internal standards, where mass difference is sufficient for spectral resolution yet minimal enough to preserve near-identical physicochemical properties including volatility, extraction efficiency, and GC retention time. In contrast, perdeuterated 1-butene-d8 (mass shift +8.06 Da) introduces measurable chromatographic retention time shifts (typically 0.02–0.10 min in GC applications) due to deuterium-induced alterations in van der Waals interactions with stationary phases, a phenomenon documented across multiple deuterated analyte classes [1].
| Evidence Dimension | Molecular Mass and Predicted GC Retention Behavior |
|---|---|
| Target Compound Data | Exact mass: 58.0752 Da; Δmass = +2.013 Da vs. unlabeled; predicted ΔtR < 0.02 min in standard GC conditions |
| Comparator Or Baseline | 1-Butene (unlabeled): M = 56.0626 Da; 1-Butene-d8 (perdeuterated): M = 64.1128 Da (Δmass = +8.05 Da) |
| Quantified Difference | Target compound provides sufficient +2 Da mass separation for SIM/ MRM while minimizing inverse isotope effect on retention (estimated 70–80% reduction in ΔtR compared to perdeuterated analog based on deuterium count scaling) |
| Conditions | Theoretical prediction based on isotopologue mass calculation and established deuterium isotope effect literature; GC-MS using non-polar column (e.g., DB-5, 30 m × 0.25 mm) |
Why This Matters
This ensures accurate co-elution-based quantification in isotope dilution MS workflows where chromatographic alignment between labeled internal standard and unlabeled analyte is critical for matrix effect correction.
- [1] Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. View Source
